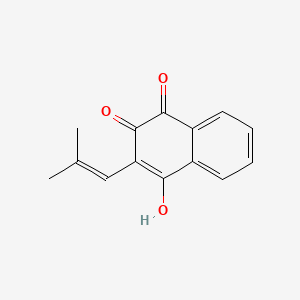
Norlapachol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norlapachol, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Antimicrobial Activity
Norlapachol has demonstrated considerable antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogens, including bacteria and fungi. For instance, research has shown that this compound derivatives possess effective molluscicidal activity against Biomphalaria glabrata, a vector for schistosomiasis, highlighting its potential in controlling disease transmission .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases .
3. Antioxidant Effects
this compound is noted for its antioxidant capabilities, which help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to its potential in cancer prevention and therapy .
4. Cancer Research
Recent studies have explored this compound's role in cancer treatment. It has shown promise in inducing apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism involves the modulation of signaling pathways related to cell survival and death .
Environmental Applications
1. Molluscicidal Agent
As mentioned earlier, this compound and its derivatives have been identified as effective molluscicides. This application is particularly relevant in public health, where controlling snail populations can reduce the incidence of schistosomiasis .
2. Biopesticide Development
Given its natural origin and bioactivity, this compound is being evaluated as a biopesticide. Its efficacy against agricultural pests could provide an environmentally friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .
Agricultural Applications
1. Plant Growth Promotion
Research indicates that compounds derived from this compound may enhance plant growth and resistance to pathogens. This application could be pivotal in developing biofertilizers that improve crop yield while minimizing chemical inputs .
2. Soil Health Improvement
The inclusion of this compound in soil management practices may enhance soil health by promoting beneficial microbial communities. This aspect is critical for sustainable agriculture as it supports nutrient cycling and plant health .
Case Studies
Eigenschaften
CAS-Nummer |
15297-99-1 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
4-hydroxy-3-(2-methylprop-1-enyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O3/c1-8(2)7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17/h3-7,15H,1-2H3 |
InChI-Schlüssel |
JCBLOUSNKOCZTD-UHFFFAOYSA-N |
SMILES |
CC(=CC1=C(C2=CC=CC=C2C(=O)C1=O)O)C |
Kanonische SMILES |
CC(=CC1=C(C2=CC=CC=C2C(=O)C1=O)O)C |
Key on ui other cas no. |
15297-99-1 |
Piktogramme |
Irritant |
Synonyme |
norlapachol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















